3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid
Description
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid is an organic compound that features both a sulfonamide group and an isonicotinic acid moiety
Properties
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-5-3-4-10(8-11)13-9-15-7-6-12(13)14(17)18/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTMIQRMHQMWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid typically involves the reaction of 3-(N,N-Dimethylsulfamoyl)phenylboronic acid with isonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Reduction: Reduction reactions can target the nitro group if present in derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new drugs due to its structural similarity to known bioactive compounds.
Medicine: Investigated for its antimicrobial properties and potential as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the isonicotinic acid moiety can interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- Dimethyl methylphosphonate
- N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Comparison: 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid is unique due to the combination of the sulfonamide and isonicotinic acid groups, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development .
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